molecular formula C8H16N2O2 B1449891 (R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS No. 1419076-01-9

(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Cat. No. B1449891
CAS RN: 1419076-01-9
M. Wt: 172.22 g/mol
InChI Key: GTAHWJFPMQSLMO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a type of spiro compound . Spiro compounds are a class of organic compounds that have a unique structure consisting of two or more rings that share a single atom . They are often used in the synthesis of biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “®-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine” were not found, related spiro compounds have been synthesized through various methods. For instance, the synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was achieved by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

One of the early studies involving derivatives of 1,4-dioxa-8-azaspiro[4.5]decane focused on synthesizing compounds with potential as dopamine agonists. However, the synthesized spirodecane derivatives did not show central nervous system activity, though one analogue exhibited significant dopamine agonist activity in peripheral assays (Brubaker & Colley, 1986).

Mass Spectrometric Studies

A study on the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane revealed a prominent peak at m/e 87, leading to insights into the fragmentation mechanisms of ethylenedioxy ketals (Solomons, 1982).

Antibacterial Applications

Research on 7,9-diphenyl derivatives of 1,4-dioxa-8-azaspiro[4.5]decane indicated potential antibacterial activity. These compounds were evaluated against various bacterial species, with some exhibiting excellent in vitro antibacterial efficacy (Natarajan et al., 2021).

Structural Elucidation in Drug Candidates

An antitubercular drug candidate, BTZ043, which includes a 1,4-dioxa-8-azaspiro[4.5]decane side chain, underwent extensive structural study using X-ray, NMR, and DFT methods. This research is vital for understanding the drug's behavior and potential medicinal applications (Richter et al., 2022).

Nonlinear Optical Material Development

1,4-Dioxa-8-azaspiro[4.5]decane derivatives were investigated as materials for nonlinear optical devices. The research included synthesis, characterization, and evaluation of optical properties, highlighting their potential in developing frequency doublers for laser diodes (Kagawa et al., 1994).

properties

IUPAC Name

[(7R)-1,4-dioxa-8-azaspiro[4.5]decan-7-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAHWJFPMQSLMO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CC12OCCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 2
Reactant of Route 2
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 3
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 4
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 5
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine
Reactant of Route 6
(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

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